Product packaging for Deferoxamine-DBCO(Cat. No.:)

Deferoxamine-DBCO

Cat. No.: B12373964
M. Wt: 848.0 g/mol
InChI Key: LFESCIZZXSUBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Deferoxamine (B1203445) (DFO) as a Chelating Agent in Research

Deferoxamine (DFO), first identified in the late 1950s as a metabolite of the bacterium Streptomyces pilosus, is a naturally occurring siderophore. nih.govresearchgate.netmdpi.com Siderophores are small molecules produced by microorganisms to scavenge essential iron from their environment. mdpi.com DFO exhibits an exceptionally high and specific affinity for ferric iron (Fe(III)), forming a stable, 1:1 octahedral complex through its three hydroxamic acid functional groups. nih.govunife.itresearchgate.net This hexadentate chelation capability led to its clinical introduction and approval by the U.S. Food and Drug Administration (FDA) in 1968 for treating iron overload disorders, such as β-thalassemia and hemochromatosis, which often result from frequent blood transfusions. researchgate.netnih.govwikipedia.org

Beyond its clinical use, DFO became a standard tool in research for studying conditions of iron overload and for its ability to attenuate iron-induced oxidative stress. medchemexpress.comresearchgate.net A crucial structural feature of DFO for further development is its terminal primary amine group, which is not involved in the chelation of iron. unife.itresearchgate.netwikipedia.org This available functional group provides a convenient site for chemical modification, allowing DFO to be covalently linked to other molecules or surfaces without compromising its metal-binding capacity. nih.govwikipedia.org This has enabled its use in a wide array of research applications, including the development of targeted drug delivery systems, radiometal imaging agents, and sensors for metal detection. nih.govmdpi.comunife.it

Key Milestones in Deferoxamine (DFO) History
MilestoneYear/PeriodSignificanceReference
DiscoveryLate 1950sIsolated as a natural siderophore from Streptomyces pilosus. nih.govresearchgate.net
First Synthesis1962The first total synthesis was achieved by Prelog et al. google.com
FDA Approval1968Approved for medical use in the United States for treating iron poisoning. nih.govwikipedia.org
Research Expansion1980s-PresentUsed extensively in research for its chelating properties and as a basis for creating new bifunctional agents for imaging and therapy. nih.govunife.it

Evolution and Significance of Dibenzocyclooctyne (DBCO) in Bioorthogonal Click Chemistry

The concept of "click chemistry," introduced in 2001, describes a class of reactions that are highly efficient, selective, and simple to perform under mild conditions. creativepegworks.com A key advancement within this field is the development of bioorthogonal chemistry, which applies these reactions within complex biological environments—such as living cells—without interfering with native biochemical processes. biochempeg.comnih.gov

One of the most prominent bioorthogonal reactions is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). nih.gov This reaction was developed as an alternative to the traditional copper-catalyzed azide-alkyne cycloaddition, eliminating the need for the cytotoxic copper(I) catalyst. biochempeg.com SPAAC relies on the high ring strain of a cyclooctyne (B158145) derivative to react spontaneously and specifically with an azide-functionalized molecule, forming a stable triazole linkage. biochempeg.comnih.gov

Dibenzocyclooctyne (DBCO) is one of the most widely used strained alkynes in SPAAC. biochempeg.com Its fused benzene (B151609) rings contribute to the ring strain that drives the rapid reaction with azides while also providing stability. nih.gov The incredible bioorthogonality and efficiency of the DBCO-azide reaction have made it an indispensable tool in chemical biology. biochempeg.com It allows for the precise labeling and tracking of biomolecules, the construction of targeted drug delivery systems, and the assembly of complex protein conjugates in vitro and in vivo. creativepegworks.combiochempeg.comnih.gov

Comparison of Click Chemistry Reactions
Reaction TypeKey FeatureCatalyst RequiredCommon AlkynePrimary Application AreaReference
Copper-Catalysed Azide-Alkyne Cycloaddition (CuAAC)High efficiency and regioselectivity.Copper(I)Terminal AlkynesMaterials science, synthetic chemistry. biochempeg.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Bioorthogonal, no catalyst needed.NoneDibenzocyclooctyne (DBCO)Live-cell imaging, bioconjugation in biological systems. biochempeg.comnih.gov

Genesis and Rationale for Deferoxamine-DBCO Development as a Bifunctional Construct

The development of this compound arose from the need to combine the specific metal-chelating function of DFO with the precise targeting capabilities afforded by DBCO-mediated click chemistry. axispharm.com this compound is a heterobifunctional molecule, meaning it possesses two different reactive groups that serve distinct purposes. axispharm.commedchemexpress.com One end is the DFO cage for chelating metals, and the other is the DBCO group for bioorthogonal conjugation. axispharm.com

The primary rationale for creating this construct is to enable targeted delivery. ruixibiotech.com Researchers can first modify a biomolecule of interest—such as a monoclonal antibody that targets a specific cancer cell receptor—with an azide (B81097) group. Subsequently, this compound can be "clicked" onto this azide-modified antibody via the SPAAC reaction. ruixibiotech.comresearchgate.net

This modular approach has significant implications for biomedical research, particularly in the field of radiopharmaceuticals for molecular imaging and therapy. The DFO portion of the resulting conjugate can chelate diagnostic or therapeutic radioisotopes, such as Zirconium-89 (⁸⁹Zr) or Gallium-68 (⁶⁸Ga). researchgate.net When attached to a targeting vector like an antibody, the resulting radioimmunoconjugate can be delivered specifically to a diseased tissue, such as a tumor, allowing for highly sensitive and specific imaging with techniques like Positron Emission Tomography (PET) or for targeted alpha therapy. researchgate.netcolab.ws The synthesis of DFO-DBCO has been optimized through practical, multi-step procedures using commercially available starting materials, making this versatile construct more accessible for research. colab.ws

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H61N7O10 B12373964 Deferoxamine-DBCO

Properties

Molecular Formula

C44H61N7O10

Molecular Weight

848.0 g/mol

IUPAC Name

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-[5-[[4-[5-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl]-N'-hydroxybutanediamide

InChI

InChI=1S/C44H61N7O10/c1-34(52)49(59)30-12-2-9-27-46-40(54)22-25-43(57)51(61)32-14-4-11-29-47-41(55)23-26-44(58)50(60)31-13-3-10-28-45-39(53)21-24-42(56)48-33-37-17-6-5-15-35(37)19-20-36-16-7-8-18-38(36)48/h5-8,15-18,59-61H,2-4,9-14,21-33H2,1H3,(H,45,53)(H,46,54)(H,47,55)

InChI Key

LFESCIZZXSUBAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Deferoxamine Dbco

Chemical Pathways for DFO-DBCO Scaffold Construction

The synthesis of the DFO-DBCO conjugate is a multi-step process that hinges on the selective functionalization of the deferoxamine (B1203445) backbone and the subsequent attachment of the DBCO group. colab.ws This process is designed to create a stable molecule that retains the chelating capacity of DFO while introducing a reactive handle for "click chemistry." axispharm.comconju-probe.com

Strategic Approaches to Deferoxamine Backbone Functionalization

Deferoxamine (DFO) is a naturally occurring siderophore with three hydroxamic acid groups responsible for its high affinity for ferric ions (Fe³⁺) and a single primary amine terminus. unife.itmdpi.com This terminal amino group is crucial as it is not involved in metal coordination, leaving it available for chemical modification without compromising the molecule's chelating ability. unife.itmdpi.com The primary strategy for functionalizing the DFO backbone involves leveraging this terminal amine as a nucleophilic handle for covalent modification. mdpi.com This approach allows for the direct attachment of various moieties, including the DBCO group necessary for bioorthogonal conjugation. unife.itmdpi.com Alternative, more complex strategies can involve chemically altering the DFO backbone itself to introduce different functionalities, such as changing the terminal amine to a carboxylic acid, though this is less common for DFO-DBCO synthesis. researchgate.net

Methods for Dibenzocyclooctyne (DBCO) Moiety Incorporation

The incorporation of the DBCO moiety onto the DFO backbone is typically achieved by forming a stable amide bond. This is accomplished by reacting the terminal amino group of DFO with an activated ester of DBCO, such as a DBCO-N-hydroxysuccinimide (NHS) ester or a DBCO-sulfo-tetrafluorophenyl (STP) ester. nih.govresearchgate.net The NHS or STP ester acts as a good leaving group, facilitating the nucleophilic attack from the DFO's primary amine to form the desired DFO-DBCO conjugate. nih.gov This reaction is a cornerstone of creating the bifunctional chelator, effectively linking the iron-chelating portion to the bioorthogonal reactive group. colab.wsgoogle.com

Optimization of Reaction Conditions and Synthetic Yields for Deferoxamine-DBCO

Optimizing the synthesis of DFO-DBCO is critical for achieving high yields and purity, which are essential for subsequent applications. The reaction is typically carried out in an organic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov The addition of a non-nucleophilic base, such as Diisopropylethylamine (DIEA), is often used to deprotonate the primary amine of DFO, enhancing its nucleophilicity. nih.gov The reaction generally proceeds efficiently at room temperature over a couple of hours. nih.gov Purification is commonly performed using High-Performance Liquid Chromatography (HPLC) to isolate the DFO-DBCO product from unreacted starting materials and byproducts. nih.gov Research has demonstrated that these optimized conditions can lead to respectable yields. For instance, one study reported a yield of 56% for the synthesis of DFO-DBCO from DBCO-NHS and DFO. nih.gov

Table 1: Example of Synthetic Conditions for this compound This table outlines a reported method for the synthesis of DFO-DBCO.

ParameterConditionSource
Reactants Deferoxamine (DFO-NH₂), DBCO-NHS Ester nih.gov
Solvent N,N-dimethylformamide (DMF) nih.gov
Base Diisopropylethylamine (DIEA) nih.gov
Temperature Room Temperature nih.gov
Reaction Time 2 hours nih.gov
Purification High-Performance Liquid Chromatography (HPLC) nih.gov
Reported Yield 56% nih.gov

Precursor Development for this compound Conjugation

The utility of DFO-DBCO lies in its ability to be conjugated to biomolecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govnih.gov This requires the development of precursor biomolecules that have been modified to contain an azide (B81097) group, the reactive partner for the DBCO moiety. papyrusbio.com

Design and Synthesis of Azide-Modified Biomolecules for SPAAC

SPAAC is a type of "click chemistry" that occurs between a strained alkyne, like DBCO, and an azide, without the need for a cytotoxic copper catalyst. nih.govpapyrusbio.comglenresearch.com This bioorthogonality makes it ideal for use in biological systems. glenresearch.combroadpharm.com To utilize this reaction, biomolecules of interest (such as peptides, proteins, or antibodies) must first be functionalized with an azide group. nih.gov This can be achieved through various chemical strategies. For example, lysine (B10760008) residues on a protein can be randomly modified with reagents that introduce an azide. researchgate.net Alternatively, smaller biomolecules like peptides can be synthesized from the ground up to include an azide-bearing amino acid. The result is a biomolecule that is "primed" for a specific and efficient conjugation reaction with DFO-DBCO. nih.govmdpi.com

Site-Specific Functionalization of Biomacromolecules (e.g., Antibodies, Peptides, Proteins)

For complex biomacromolecules like antibodies, controlling the exact location and number of conjugated DFO-DBCO molecules is crucial for creating a homogeneous product with predictable properties. nih.govsnmjournals.org Site-specific functionalization methods have been developed to introduce azides at precise locations, a significant improvement over random labeling of lysine residues. nih.govsnmjournals.org These advanced techniques include:

Incorporation of Unnatural Amino Acids: Genetic engineering can be used to incorporate unnatural amino acids containing an azide group, such as p-azidomethyl-L-phenylalanine (pAMF), into the protein structure of an antibody at a specific site. nih.govsnmjournals.org

Enzymatic Modification: Enzymes can be used to selectively modify specific sites on a biomolecule. For instance, a promiscuous galactosyltransferase can attach azide-modified sugars to the glycans present on the Fc region of an antibody. nih.govgenovis.com Similarly, bacterial transglutaminase (BTG) can be used to link azide-containing molecules to specific glutamine residues. mdpi.com

These site-specific methods ensure that the resulting immunoconjugate has a well-defined structure, with a precise drug-to-antibody ratio, which is critical for therapeutic and diagnostic applications. nih.govsnmjournals.org The reaction between the site-specifically placed azide on the antibody and the DFO-DBCO molecule proceeds via SPAAC to yield a uniform and well-characterized final product. nih.govsnmjournals.org

Table 2: Strategies for Site-Specific Azide Functionalization of Biomolecules This table summarizes advanced methods for introducing azide groups onto biomacromolecules for subsequent conjugation with DFO-DBCO.

MethodDescriptionTarget Biomolecule ExampleSource
Unnatural Amino Acid Incorporation Genetic incorporation of an azide-containing amino acid (e.g., p-azidomethyl phenylalanine) at a chosen position.Antibodies (e.g., Trastuzumab) nih.govsnmjournals.org
Chemoenzymatic Glycan Engineering An enzyme (e.g., galactosyltransferase) is used to attach an azide-modified sugar molecule to the native glycans on an antibody's Fc region.Antibodies (e.g., Pertuzumab) nih.govgenovis.comgenovis.com
Transglutaminase-Mediated Ligation Bacterial Transglutaminase (BTG) enzyme creates a covalent bond between a specific glutamine residue and an azide-containing linker.Antibodies (e.g., DEC205) mdpi.com

Chemoenzymatic and Genetic Engineering Strategies for Azide Tagging

The introduction of azide functionalities into specific biomolecules is a cornerstone of bioconjugation, enabling the attachment of probes, drugs, and other molecular entities through bioorthogonal chemistry. Chemoenzymatic and genetic engineering approaches offer powerful and precise methods for site-specific azide tagging, overcoming the limitations of traditional chemical modifications which can often be non-specific and harsh. These strategies leverage the specificity of enzymes and the precision of the cellular translational machinery to incorporate azide-containing building blocks into proteins and glycans.

Chemoenzymatic Strategies

Chemoenzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to introduce azide groups onto target molecules. These approaches often involve the use of engineered enzymes that can recognize and process substrates bearing an azide moiety.

One prominent chemoenzymatic strategy involves the use of glycosyltransferases to label glycoproteins. acs.org This method typically entails a two-step process. First, terminal galactose residues on the heavy chain glycans of an antibody can be removed using β-1,4-galactosidase to expose terminal N-acetylglucosamine (GlcNAc) sugars. acs.org Subsequently, a mutant galactosyltransferase, such as Gal-T(Y289L), is used to transfer an azide-bearing galactose analog, like N-azidoacetylgalactosamine (GalNAz), from a UDP-GalNAz donor to the exposed GlcNAc residues. acs.org This enzymatic modification results in the site-specific installation of azide handles onto the antibody's glycans, which can then be used for conjugation reactions. acs.org A similar approach can be used to label cell surface glycans by feeding cells azido (B1232118) sugars which are incorporated into various glycoconjugates by the cell's own biosynthetic machinery. nih.govnih.govresearchgate.net These azide-tagged glycans can then be detected using azide-specific chemical reactions. nih.gov

Sortase-mediated ligation, or "sortagging," is another powerful chemoenzymatic tool for protein modification. mdpi.comresearchgate.net Sortase A, a transpeptidase from Gram-positive bacteria, recognizes a specific peptide motif (e.g., LPXTG) and cleaves the peptide bond between the threonine and glycine (B1666218) residues. nih.gov The enzyme then ligates the N-terminus of a new peptide or molecule containing an N-terminal glycine to the C-terminal threonine of the target protein. mdpi.com By using a synthetic peptide containing an azide group and an N-terminal glycine (e.g., GGG-K(azide)), it is possible to site-specifically introduce an azide at the C-terminus of a protein of interest. google.com This method has been used to attach various functional moieties, including fluorophores and bio-orthogonal reactive groups, to proteins. researchgate.netgoogle.com

DNA enzymes, or deoxyribozymes, have also been engineered to catalyze the introduction of azide groups onto peptides. nih.govnih.govresearchgate.net Through a process of in vitro selection, deoxyribozymes have been identified that can transfer an azido-modified nucleotide, such as 2'-azido-2'-deoxyadenosine (B1229883) 5'-monophosphate (2'-Az-dAMP), from a triphosphate donor onto a tyrosine residue of a peptide substrate. nih.govnih.govresearchgate.net This creates a phosphodiester linkage and introduces an azide handle at a specific tyrosine site. nih.gov

Enzyme/System Substrate Azide-Containing Moiety Target Molecule
Mutant Galactosyltransferase (e.g., Gal-T(Y289L))Glycoproteins with terminal GlcNAcUDP-N-azidoacetylgalactosamine (UDP-GalNAz)Antibodies, Cell surface glycans
Sortase AProteins with LPXTG motifGlycine-peptide-azideRecombinant proteins
Deoxyribozyme (DNA enzyme)Peptides with tyrosine residues2'-azido-2'-deoxyadenosine 5'-triphosphate (2'-Az-dATP)Peptides
N-myristoyltransferaseProteins with N-terminal recognition sequenceAzido fatty acidRecombinant proteins in bacteria

Genetic Engineering Strategies

Genetic engineering strategies offer an alternative and highly specific method for incorporating azide-containing unnatural amino acids (UAAs) directly into the polypeptide chain of a protein during translation. frontiersin.orgmdpi.comfrontiersin.org This is typically achieved by expanding the genetic code of a host organism, such as E. coli or mammalian cells. frontiersin.orgfrontiersin.org

The most common approach involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. frontiersin.orgfrontiersin.org This aaRS/tRNA pair is engineered to be "orthogonal" to the host's endogenous translational machinery, meaning it does not interfere with the normal process of protein synthesis. frontiersin.org The orthogonal aaRS is specifically evolved to recognize and charge its partner tRNA with an azide-containing UAA, such as p-azidophenylalanine (AzF) or N-ε-([2-Azidoethoxy]carbonyl)-L-lysine (AzeoK). frontiersin.orgresearchgate.netnih.gov

To incorporate the UAA at a specific site within a target protein, a unique codon, typically a stop codon like the amber codon (UAG), is introduced into the gene of interest at the desired location through site-directed mutagenesis. frontiersin.orgresearchgate.net When the host cell expresses the target gene in the presence of the azide-containing UAA and the orthogonal aaRS/tRNA pair, the UAA is incorporated into the growing polypeptide chain at the position of the engineered codon. frontiersin.orgresearchgate.net This results in a recombinant protein with a site-specifically incorporated azide group, ready for subsequent bioorthogonal conjugation reactions. frontiersin.orgmdpi.com This technique has been successfully used to incorporate various azido-modified amino acids into proteins like superfolder green fluorescent protein (sfGFP) and glutathione (B108866) S-transferase (GST). researchgate.netnih.gov

Metabolic engineering provides another genetic strategy for introducing azide-containing building blocks. mdpi.com For instance, the methionine biosynthetic pathway in an E. coli methionine-auxotroph strain can be engineered to produce L-azidohomoalanine (Aha). mdpi.com By expressing specific enzymes, such as O-acetylhomoserine sulfhydrylase, the cells can synthesize Aha from precursors like O-acetyl-L-homoserine and sodium azide. mdpi.com The synthesized Aha can then be incorporated into proteins in place of methionine during protein synthesis. mdpi.com

Strategy Key Components Azide-Containing Amino Acid (Example) Mechanism
Expanded Genetic CodeOrthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, Amber (UAG) stop codonp-azidophenylalanine (AzF), N-ε-([2-Azidoethoxy]carbonyl)-L-lysine (AzeoK)Site-specific incorporation of UAA in response to a reprogrammed codon during translation. frontiersin.orgresearchgate.net
Metabolic EngineeringEngineered metabolic pathway (e.g., methionine biosynthesis), Auxotrophic host strainL-azidohomoalanine (Aha)Intracellular biosynthesis of an azide-containing amino acid and its subsequent incorporation into proteins. mdpi.com

Bioconjugation Strategies Employing Deferoxamine Dbco

Principles and Mechanisms of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Deferoxamine-DBCO

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the formation of a stable triazole linkage between an azide (B81097) and a strained alkyne, like DBCO, without the need for a cytotoxic copper catalyst. rsc.orgnih.gov The reaction is driven by the high ring strain of the cyclooctyne (B158145), which is released upon the [3+2] cycloaddition with an azide. rsc.orgmdpi.com This catalyst-free approach is highly valued in biological applications as it minimizes interference with native cellular processes and avoids the toxicity associated with copper catalysts used in the more traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.orgrsc.org

When DFO-DBCO is used, the DBCO ring readily reacts with a biomolecule (such as an antibody, peptide, or nanoparticle) that has been pre-functionalized with an azide group (-N₃). google.comoup.com This creates a stable, covalent bond, effectively "clicking" the DFO chelator (often pre-loaded with a radioisotope) onto the target biomolecule. nih.govnih.gov

Kinetic Characterization of DFO-DBCO Bioconjugation Reactions

The kinetics of SPAAC reactions are critical for their practical application, especially when working with low concentrations of biomolecules. The reaction between DBCO derivatives and azides is characterized by second-order rate constants. While specific kinetic data for DFO-DBCO itself is not always isolated in literature, the reactivity is governed by the DBCO moiety. Most SPAAC ligations involving standard DBCO derivatives exhibit second-order rate constants in the range of 1–2 M⁻¹s⁻¹. mdpi.comresearchgate.net

Modifications to the cyclooctyne structure can significantly alter these kinetics. For instance, fluorination or the introduction of other structural changes can accelerate the reaction. nih.gov As an example, the development of oxa-dibenzocyclooctyne (ODIBO) derivatives has led to significantly faster reactions, with reported k₂ values as high as 45 M⁻¹s⁻¹, allowing for more efficient labeling with smaller amounts of the azide-bearing biomolecule. mdpi.comnih.gov

Cyclooctyne TypeTypical Second-Order Rate Constant (k₂) with AzidesReference
DBCO Derivatives 1 - 2 M⁻¹s⁻¹ mdpi.com, researchgate.net
ODIBO (Oxa-dibenzocyclooctyne) 45 M⁻¹s⁻¹ mdpi.com, nih.gov
DIFO (Difluorinated Cyclooctyne) Increased rate over standard cyclooctyne mdpi.com
General SPAAC (moderate rates) ~1.2 x 10⁻³ M⁻¹s⁻¹ acs.org

This table presents typical kinetic data for cyclooctynes relevant to SPAAC reactions. The rate for a specific DFO-DBCO reaction can vary based on the azide partner and reaction conditions.

Comparative Analysis with Other Click Chemistry Methodologies (e.g., CuAAC, IEDDA)

SPAAC, utilizing reagents like DFO-DBCO, is one of several powerful click chemistry reactions used in bioconjugation. Its characteristics are often compared with CuAAC and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

SPAAC vs. CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): The main advantage of SPAAC is that it is catalyst-free, thereby avoiding the cellular toxicity associated with the copper(I) catalyst required for CuAAC. rsc.org This makes SPAAC highly suitable for in vivo applications. acs.org However, CuAAC reactions are generally faster, with rates approximately 100-fold higher than SPAAC. acs.org The choice between them often involves a trade-off between reaction speed and biocompatibility. rsc.org

SPAAC vs. IEDDA (Inverse-Electron-Demand Diels-Alder): IEDDA, which typically involves the reaction of a tetrazine with a strained alkene (like trans-cyclooctene), is the fastest known bioorthogonal reaction, with rate constants that can be orders of magnitude higher than SPAAC. nih.govacs.org This rapid kinetics is advantageous for applications requiring quick labeling at very low concentrations. rsc.org Both SPAAC and IEDDA are bioorthogonal and catalyst-free. rsc.org The choice may depend on the specific biomolecule, the desired reaction speed, and the commercial availability of the required functionalized reagents. For example, both DFO-tetrazine and DFO-DBCO are available for creating radiolabeled antibodies for PET imaging with ⁸⁹Zr. mdpi.com

MethodologyKey ReagentsCatalyst RequiredTypical Rate (M⁻¹s⁻¹)Key AdvantageKey Disadvantage
SPAAC Azide + Strained Alkyne (e.g., DBCO)No10⁻³ - 10¹High biocompatibility, catalyst-free. rsc.orgSlower than CuAAC and IEDDA. acs.org
CuAAC Azide + Terminal AlkyneYes (Copper I)~10¹ - 10³Fast and efficient. nih.govCopper toxicity limits in vivo use. rsc.org
IEDDA Tetrazine + Strained Alkene (e.g., TCO)No10¹ - 10⁶Extremely fast kinetics. acs.orgTetrazine stability can be a concern.

Site-Specific Bioconjugation Applications of this compound

A major challenge in creating biomolecule conjugates, such as antibody-drug conjugates (ADCs) or radioimmunoconjugates, is the lack of control over the conjugation site. Traditional methods that target lysine (B10760008) or cysteine residues often result in a heterogeneous mixture of products with varying numbers of attachments and locations, which can negatively impact the biomolecule's function and pharmacokinetics. snmjournals.orgbioglyco.com DFO-DBCO, used in conjunction with site-specific azide-introduction techniques, provides a powerful solution to this problem. google.com

Antibody Conjugation via DFO-DBCO for Homogeneous Product Formation

DFO-DBCO is frequently used to create homogeneous antibody conjugates for applications like immuno-PET imaging. nih.govsnmjournals.org The strategy involves first engineering an azide group onto a specific site on the antibody. This can be achieved through several methods:

Chemoenzymatic Modification: Enzymes like galactosyltransferase can be used to install an azide-modified sugar onto the conserved glycans in the Fc region of an antibody. nih.govbioglyco.com

Non-natural Amino Acid Incorporation: Genetic engineering can be used to incorporate a non-natural amino acid containing an azide group, such as p-azido-L-phenylalanine (pAzF), at a specific position in the antibody's sequence. snmjournals.orgresearchgate.net

Once the azide is in place, the DFO-DBCO (pre-chelated with a radioisotope like ⁸⁹Zr) is added. The SPAAC reaction proceeds specifically at the engineered azide site, resulting in a well-defined, homogeneous product with a precise drug-to-antibody ratio (DAR). snmjournals.orggenovis.com For example, studies have shown that this site-specific approach using DFO-DBCO on trastuzumab variants results in a product with predominantly four chelators per antibody, whereas traditional non-site-specific methods yield a broad distribution of 0 to 6 chelators. snmjournals.org This homogeneity leads to more consistent in vivo performance and simplified product characterization. nih.govsnmjournals.org

Peptide and Protein Labeling Using DFO-DBCO

The utility of DFO-DBCO extends beyond antibodies to the labeling of peptides and other proteins. medchemexpress.comnih.gov The fundamental principle remains the same: a peptide or protein is first modified to include an azide group, which then serves as a chemical handle for conjugation with DFO-DBCO via SPAAC.

For instance, cyclic RGD peptides, which target integrins expressed on cancer cells, can be modified with a DBCO group and then reacted with an azide-functionalized radiolabel for imaging purposes. mdpi.comresearchgate.net Conversely, an azide-modified peptide can be reacted with DFO-DBCO. In one study, a novel DBCO-reactive peptide tag was discovered through directed evolution, enabling the specific labeling of a fused protein with a fluorescent DBCO probe. nih.gov This demonstrates the versatility of the DBCO moiety as a reactive partner for tagging a wide range of proteins and peptides in a controlled and specific manner.

Nanoparticle Surface Modification with DFO-DBCO for Targeted Research

The surface modification of nanoparticles with DFO-DBCO is a key strategy for developing targeted diagnostic and therapeutic agents. This approach leverages the specific reactivity of the DBCO group with azide-modified nanoparticles or with azide-bearing targeting ligands that are subsequently attached to nanoparticles.

Researchers have successfully functionalized ultrasmall core-shell silica (B1680970) nanoparticles (C' dots) with DFO-DBCO. nih.govnih.govsnmjournals.org In a common synthetic route, aminated nanoparticles are first reacted with a DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester) to introduce the reactive alkyne. nih.govsnmjournals.org Subsequently, a DFO derivative, such as p-SCN-Bn-DFO, is conjugated to the remaining amine groups on the nanoparticle surface. nih.govsnmjournals.org This creates a multifunctional nanoparticle platform ready for both radiolabeling with ⁸⁹Zr via the DFO chelator and for conjugation to azide-modified targeting moieties, like antibodies or small molecules, via SPAAC. nih.govnih.gov This method allows for precise control over the surface chemistry, enabling the creation of targeted imaging probes. For instance, DFO-DBCO-functionalized nanoparticles have been conjugated to azide-modified single-chain variable fragments (scFv) for targeted PET imaging of HER2-expressing cancers. snmjournals.org

Another approach involves modifying liposome (B1194612) surfaces. Liposomes containing primary amine groups on their surface can be reacted with a DBCO-PEG4-NHS ester. rsc.org This introduces the DBCO functionality onto the liposome surface, making it ready for coupling with azide-modified molecules. rsc.org This technique is advantageous as it occurs under physiological conditions, preserving the integrity of the self-assembled liposomal structure. rsc.org

The primary goal of these modifications is to create nanoplatforms for targeted applications, such as PET imaging, where the DFO chelates a positron-emitting radionuclide like ⁸⁹Zr. nih.govnih.gov The ability to attach targeting ligands via the DBCO-azide reaction allows these nanoparticles to be directed to specific cells or tissues, enhancing the specificity of the imaging or therapeutic agent. ruixibiotech.commdpi.com

Factors Influencing DFO-DBCO Conjugation Efficiency and Specificity

The success of bioconjugation reactions involving DFO-DBCO hinges on several critical factors that dictate the efficiency of the conjugation and the specificity of the final product. Careful control over these parameters is essential to produce well-defined and functional bioconjugates.

Optimization of Stoichiometry and Control of Degree of Labeling

The stoichiometry of the reactants is a fundamental parameter that directly influences the degree of labeling (DOL)—the average number of DFO-DBCO molecules conjugated to a single biomolecule or nanoparticle. Research has consistently shown that the DOL can be controlled by varying the molar excess of the DBCO-containing reagent relative to the azide-modified target molecule or vice versa. researchgate.netrsc.org

For instance, in the conjugation of DBCO to antibodies, increasing the molar excess of a DBCO-STP ester from a 1-fold to a 7-fold excess resulted in a corresponding increase in the DOL of DBCO on the antibody. rsc.orgrsc.org This principle allows for the production of conjugates with a desired number of chelators, which can be crucial for optimizing the signal in imaging applications or the potency of a therapeutic. In one study, reacting an antibody with molar excesses of DBCO-STP ester ranging from 1 to 7 resulted in a controllable DOL from 1 to 5. researchgate.net

Similarly, when conjugating DFO-DBCO to azide-functionalized micelles, a large excess of azide groups on the micelles relative to the DFO-DBCO input was used to ensure a high conjugation efficiency. nih.gov Precise control over the drug-to-particle ratio (DPR) on nanoparticles has also been achieved by carefully managing the reaction ratio between an azide-functionalized drug-linker and a DFO-DBCO-modified nanoparticle. nih.gov

The ability to control the DOL is critical because an insufficient number of chelators may lead to a weak signal, while an excessive number could potentially alter the biological activity or pharmacokinetics of the target molecule. snmjournals.orgmdpi.com

Table 1: Stoichiometry Control of Degree of Labeling (DOL) This table illustrates how varying the molar excess of the DBCO reagent affects the number of molecules conjugated to an antibody (Herceptin). Data synthesized from research findings. rsc.org

Molar Excess of DBCO-STP EsterResulting Degree of Labeling (DOL) of DBCO
1-fold~1
2-fold~2
3-fold~3
4-fold~4
5-fold~5
6-fold~6
7-fold~7

Role of Linker Design (e.g., PEGylation) in DFO-DBCO Conjugate Properties

Key Properties Conferred by PEGylation:

Increased Hydrophilicity: PEG chains are highly hydrophilic, which enhances the solubility of the bioconjugate in aqueous solutions. interchim.com This is particularly beneficial for hydrophobic molecules and can prevent aggregation of nanoparticles or proteins. interchim.combiopharminternational.com

Improved Pharmacokinetics: The large hydrodynamic volume of the PEG chain can shield the bioconjugate from proteolytic enzymes and reduce recognition by the immune system. biopharminternational.comresearchgate.net This leads to a longer circulation half-life and reduced renal clearance, which can result in more sustained and constant plasma concentrations. researchgate.net

Steric Hindrance: The flexible and mobile PEG chain creates a steric cloud around the biomolecule, which can protect it from degradation and opsonization. interchim.combiopharminternational.com

Biocompatibility and Reduced Immunogenicity: PEG is known to be non-toxic and has low immunogenicity, which is crucial for in vivo applications. biochempeg.com

In the context of DFO-DBCO, linkers such as DBCO-PEG-NHS esters are frequently used to introduce the DBCO group onto amine-containing molecules. nih.govsnmjournals.orgrsc.org The PEG spacer physically separates the DFO-DBCO from the biomolecule, which can help preserve the biological activity of the protein or nanoparticle by minimizing steric hindrance at the binding site. researchgate.net The length of the PEG chain can also be modulated to fine-tune the properties of the conjugate. interchim.com For example, ultrasmall silica nanoparticles have been functionalized using DBCO-PEG4-NHS and DFO-NCS to create a versatile platform for targeted drug delivery and imaging. aacrjournals.orgaacrjournals.org

Purification and Analytical Characterization Strategies for DFO-DBCO Bioconjugates

After the conjugation reaction, purification is essential to remove unreacted DFO-DBCO, excess reagents, and any potential side products. Following purification, rigorous analytical characterization is required to confirm the successful conjugation, determine the DOL, and ensure the integrity and purity of the final product.

Common Purification Techniques:

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is a widely used method to separate the larger bioconjugate from smaller, unreacted molecules like free DFO-DBCO. nih.govnih.govrsc.org Techniques like using a PD-10 column or a Superdex 200 resin are common. nih.govnih.gov

Centrifugal Filtration: Spin filters with a specific molecular weight cut-off (MWCO) are used to concentrate the conjugate and remove smaller impurities. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is used for both purification and analysis, offering high resolution to separate the conjugate from starting materials. nih.govnih.gov

Key Analytical Characterization Methods:

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are powerful tools to confirm the covalent attachment of DFO-DBCO and to determine the precise mass of the conjugate, which allows for the calculation of the DOL. snmjournals.orggenovis.comnih.gov

UV-Vis Spectroscopy: The incorporation of DBCO can be quantified by measuring its characteristic absorbance at around 309 nm. rsc.orgrsc.org This allows for the calculation of the DOL by comparing the absorbance of the DBCO group to the absorbance of the protein at 280 nm. rsc.org

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique is used to confirm the increase in molecular weight of a protein after conjugation and to assess the purity of the conjugate. snmjournals.orgnih.gov

Radio-Thin Layer Chromatography (Radio-TLC): For radiolabeled conjugates (e.g., with ⁸⁹Zr), radio-TLC is used to determine the radiochemical purity and stability of the product, ensuring that the radiometal is securely chelated by the DFO. nih.govrsc.org

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM): For nanoparticle conjugates, DLS is used to measure the hydrodynamic diameter and size distribution, while TEM provides information on the morphology and size of the nanoparticles post-conjugation. nih.govresearchgate.net

Table 2: Analytical Techniques for DFO-DBCO Bioconjugate Characterization This table summarizes the common analytical methods used to characterize DFO-DBCO bioconjugates and the primary information obtained from each.

Analytical TechniquePrimary Information ObtainedReferences
Mass Spectrometry (MS)Confirms covalent conjugation, determines precise mass and Degree of Labeling (DOL). snmjournals.orggenovis.comnih.gov
UV-Vis SpectroscopyQuantifies DOL based on DBCO absorbance (~309 nm). rsc.orgrsc.org
SDS-PAGEConfirms molecular weight increase, assesses purity. snmjournals.orgnih.gov
Radio-TLCDetermines radiochemical purity and stability of radiolabeled conjugates. nih.govrsc.org
Size Exclusion Chromatography (SEC)Assesses purity and aggregation state. nih.govnih.gov
DLS / TEMDetermines size, size distribution, and morphology of nanoparticle conjugates. nih.govresearchgate.net

Applications of Deferoxamine Dbco in Advanced Biomedical Research Methodologies

Development of Molecular Imaging Probes Utilizing Deferoxamine-DBCO

The modular nature of DFO-DBCO facilitates its use in creating advanced probes for various imaging modalities. By reacting the DBCO group with an azide-functionalized targeting ligand—such as an antibody, peptide, or nanoparticle—researchers can site-specifically introduce the DFO chelator. This chelator is then available to stably coordinate with a diagnostic radiometal, enabling sensitive and targeted imaging in preclinical and potentially clinical research settings. researchgate.net

PET and SPECT are highly sensitive nuclear imaging techniques that provide quantitative, functional information about biological processes in vivo. nih.govresearchgate.net The utility of these modalities is contingent on the development of radiopharmaceuticals that can selectively accumulate at a biological target. DFO-DBCO serves as a pivotal linker in the design of such agents by allowing for the stable incorporation of diagnostic radiometals.

Zirconium-89 (⁸⁹Zr) is a positron-emitting radionuclide with a half-life of 78.4 hours, making it exceptionally well-suited for the PET imaging of large biomolecules like monoclonal antibodies (mAbs), which exhibit slow pharmacokinetics. researchgate.netnih.gov DFO is the most commonly used chelator for ⁸⁹Zr in the development of radioimmunoconjugates for immuno-PET. researchgate.net

However, research has indicated that the hexadentate coordination of DFO may not fully saturate the coordination sphere of the Zr(IV) ion, which prefers a coordination number of 7 or 8. researchgate.net This potential instability can lead to the in vivo release of osteophilic ⁸⁹Zr⁴⁺, resulting in its accumulation in bone and compromising image interpretation. acs.orgnih.gov The use of DFO-DBCO for site-specific conjugation offers a method to create more homogeneous and well-defined radioimmunoconjugates compared to random conjugation techniques. researchgate.net This precise control over chelator placement and stoichiometry is crucial for optimizing the in vivo performance of the imaging agent.

Radiolabeling of DFO-DBCO conjugates with ⁸⁹Zr is typically performed under mild conditions, such as neutral pH and room temperature, achieving high radiochemical yields and purities. acs.org Research studies have reported varying but generally high labeling efficiencies, which are influenced by factors like the nature of the biomolecule, buffer conditions, and incubation time. plos.orgnih.govnih.gov

Table 1: Research Findings on ⁸⁹Zr-Labeling with DFO-Containing Conjugates
Conjugate TypeLabeling Efficiency / YieldConditionsSpecific ActivityReference
DFO-anti-MT1-MMP-IRDye800CWNot specified, but successful labeling achievedpH 7, Room Temp, 1 hrNot specified acs.org
DFO-labeled Jurkat/CAR T-cells72.8% ± 11.0%Not specified103.6 kBq/10⁶ cells plos.org
DFO-Bn-NCS complex for SC labeling41.83% ± 5.02%pH 7.5–8.0, 37°C, 30 minNot specified nih.gov
DFO-αCD133 mAb>95% Radiochemical YieldStandard protocols185–740 MBq/mg researchgate.net
DFO-NCS for cell labeling70.2% (n=30)Optimized buffer, pH, time, tempNot specified nih.gov

The versatility of the DFO chelator extends to other medically relevant radiometals, allowing DFO-DBCO to be a flexible platform for developing various PET and SPECT probes. mdpi.comnih.govresearchgate.netmdpi.com

Gallium-68 (⁶⁸Ga): As a positron emitter with a 68-minute half-life, ⁶⁸Ga is ideal for imaging molecules with faster pharmacokinetics, such as peptides and small molecules. DFO is an excellent chelator for ⁶⁸Ga, forming stable complexes rapidly at room temperature and near-neutral pH. researchgate.netuni-mainz.de [⁶⁸Ga]Ga-DFO conjugates have been successfully developed for PET imaging, including agents targeting prostate-specific membrane antigen (PSMA). nih.govresearchgate.net The efficient labeling at ambient temperatures makes DFO a suitable candidate for kit-based preparations. uni-mainz.deresearchgate.netscienceopen.com

Indium-111 (¹¹¹In): This gamma-emitting radionuclide is used for SPECT imaging. Its half-life of 2.8 days is compatible with antibody imaging. DFO effectively chelates ¹¹¹In, and DFO-DBCO can be used to construct ¹¹¹In-labeled immunoconjugates for immuno-SPECT applications.

Copper-64 (⁶⁴Cu): With a half-life of 12.7 hours and decay properties that include both positron emission for PET imaging and beta particles for radiotherapy, ⁶⁴Cu is a valuable theranostic radionuclide. mdpi.com DFO is capable of forming stable complexes with copper(II), enabling the development of ⁶⁴Cu-labeled probes using the DFO-DBCO conjugation strategy for PET imaging research. nih.gov

Table 2: Properties of Diagnostic Radiometals Compatible with DFO Chelation
RadiometalImaging ModalityHalf-LifeKey Emission(s)Research Application with DFO
Zirconium-89 (⁸⁹Zr)PET78.4 hoursβ⁺ (23%)Antibody and cell trafficking imaging
Gallium-68 (⁶⁸Ga)PET68 minutesβ⁺ (89%)Peptide and small molecule imaging
Indium-111 (¹¹¹In)SPECT2.8 daysγ (171, 245 keV)Antibody imaging
Copper-64 (⁶⁴Cu)PET12.7 hoursβ⁺ (17.8%)Theranostic probe development

Multimodality imaging aims to overcome the intrinsic limitations of single imaging techniques by combining their complementary strengths within a single probe. researchgate.netnih.gov For instance, PET offers excellent sensitivity and quantification but has limited spatial resolution, whereas optical imaging provides high-resolution data but is constrained by tissue penetration depth. DFO-DBCO, through its bioorthogonal handle, is instrumental in the assembly of such multi-modal agents.

The creation of dual-modality PET/NIRF probes is a prominent application of DFO-DBCO. nih.govmdpi.com These probes enable both whole-body, high-sensitivity PET scans for initial lesion detection and subsequent high-resolution fluorescence imaging, which can be valuable for applications like fluorescence-guided surgery.

The synthesis of these probes typically involves the site-specific conjugation of both a DFO-DBCO molecule and a DBCO-functionalized NIRF dye (such as IRDye800CW) to a targeting vector that has been modified with azide (B81097) groups. acs.orgbroadpharm.com This concurrent, one-pot reaction strategy allows for the creation of a single, precisely defined agent carrying both a radiometal chelator and a fluorophore. acs.org Research has demonstrated the successful synthesis and in vivo evaluation of such dual-labeled radioimmunoconjugates for imaging targets in sarcoma models, showcasing the feasibility and potential of this approach. acs.org

The click chemistry platform enabled by DFO-DBCO offers a powerful combinatorial tool for probe design. axispharm.com The bioorthogonal nature of the DBCO-azide reaction allows for the sequential or simultaneous attachment of multiple, distinct functional moieties to a single targeting scaffold with high specificity and efficiency. lumiprobe.comaatbio.com This modularity permits the integration of DFO for PET/SPECT imaging with a wide array of other reporters beyond NIRF dyes.

This combinatorial strategy allows researchers to "mix and match" components to build probes tailored for specific biological questions. For example, a targeting antibody could be functionalized with DFO-DBCO for PET imaging, a reporter for a different optical modality like bioluminescence imaging (BLI), and even a therapeutic payload, creating a theranostic agent. The simplicity and robustness of the copper-free click reaction are key to the successful assembly of these complex, multifunctional constructs, positioning DFO-DBCO as a cornerstone technology in the development of next-generation molecular imaging agents.

Multimodality Imaging Probe Design Integrating DFO-DBCO

This compound (DFO-DBCO) has emerged as a critical bifunctional chelator in biomedical research, particularly in the development of advanced imaging and therapeutic strategies. Its structure uniquely combines the potent iron-chelating agent Deferoxamine (B1203445) (DFO), capable of stably coordinating medically relevant radiometals like Zirconium-89 (⁸⁹Zr), with a dibenzocyclooctyne (DBCO) group. nih.govmedchemexpress.com The DBCO moiety is a strained alkyne that facilitates highly efficient and bioorthogonal, copper-free "click chemistry" reactions with azide-tagged molecules. nih.govnih.gov This combination allows for a modular and versatile approach to designing targeted radiopharmaceuticals.

Pretargeting Methodologies in Molecular Imaging and Radiotheranostics Research

Pretargeting strategies represent a significant advancement over conventional radioimmunoconjugates by separating the targeting molecule from the radioactive payload until they are both at the desired location within the body. nih.govnih.gov This methodology aims to maximize the radiation dose delivered to the target tissue, such as a tumor, while minimizing exposure to healthy, non-target tissues.

The two-step pretargeting approach using DFO-DBCO is a sophisticated in vivo conjugation strategy. researchgate.net

Step 1: A targeting vector, typically a monoclonal antibody (mAb) or peptide modified with an azide group, is administered to the subject. This construct is designed to have a high affinity for a specific biological target, such as a tumor-associated antigen. A crucial waiting period follows, allowing the azide-modified antibody to accumulate at the target site while the unbound excess clears from the bloodstream and other non-target tissues. researchgate.netresearchgate.net

Step 2: The DFO-DBCO component, chelated with a diagnostic (e.g., ⁸⁹Zr) or therapeutic radionuclide, is administered. nih.gov This smaller, radiolabeled molecule is designed for rapid distribution throughout the body. Upon encountering the azide-tagged antibody localized at the tumor, the DBCO group reacts instantaneously via a Huisgen cycloaddition, a type of copper-free click chemistry. nih.govnih.gov This reaction forms a stable covalent bond, effectively "clicking" the radioactive payload onto the pre-localized targeting vector. Any unbound, radiolabeled DFO-DBCO is rapidly cleared from the body due to its small molecular size. nih.govresearchgate.net

This method leverages the high specificity and long circulation time of antibodies while utilizing the favorable, rapid pharmacokinetics of a small-molecule radiotracer. nih.gov

Evaluation of Pharmacokinetic Modulation and Improved Clearance through DFO-DBCO Pretargeting

A primary advantage of the pretargeting strategy is the dramatic improvement in pharmacokinetic profiles compared to directly labeled radioimmunoconjugates. researchgate.net Monoclonal antibodies, due to their large size, can circulate in the blood for days, leading to prolonged systemic radiation exposure when directly labeled with a radionuclide. nih.gov

The table below summarizes the pharmacokinetic advantages observed in pretargeting systems.

ParameterDirectly Labeled AntibodyPretargeting System ComponentAdvantage of Pretargeting
Circulation Half-Life Long (days)Short (hours for antibody clearance, minutes to hours for small molecule) researchgate.netReduced systemic radiation exposure. researchgate.net
Clearance Rate SlowRapid (for unbound radiotracer) nih.govLower background signal and toxicity. nih.gov
Tumor Accumulation Slow accumulation of radioactivityRapid localization of radioactivity to pre-accumulated antibodyAllows for use of shorter-lived radionuclides. nih.gov
Systemic Exposure High, from long-circulating radioconjugateLow, due to rapid clearance of unbound radiotracer researchgate.netImproved safety profile.

Achievement of Enhanced Tumor-to-Background Ratios in Preclinical Imaging Models

The improved pharmacokinetics of pretargeting strategies directly translate to superior image quality in preclinical models. The key metric for evaluating imaging efficacy is the tumor-to-background ratio (TBR), which quantifies the contrast between the target tissue and surrounding healthy tissue. researchgate.netbrieflands.com

By minimizing the amount of circulating, non-targeted radioactivity, DFO-DBCO-based pretargeting systems achieve significantly higher TBRs than their directly labeled counterparts. nih.gov Preclinical positron emission tomography (PET) imaging studies have shown that this strategy can clearly delineate tumor tissue with high image contrast. researchgate.net For example, research using ⁸⁹Zr for PET imaging has demonstrated that a remarkable increase in tumor-to-background ratios over time allows for the localization of tumors that might be missed with conventional imaging. nih.gov Studies with other DFO-based conjugates have also shown high tumor-to-blood ratios in xenograft models. nih.gov

The following table presents representative data from preclinical studies, illustrating the enhanced imaging contrast achieved with pretargeting methodologies.

Imaging Agent TypeRadionuclideTumor ModelTumor-to-Blood RatioTime Point
Pretargeted System (huA33-TCO + ⁶⁴Cu-Tz-SarAr)⁶⁴CuSW1222 Colorectal Xenograft>15:124 h p.i.
⁸⁹Zr-DFO-REGN3504⁸⁹ZrNCI-H4414.6:1144 h p.i. nih.gov
⁸⁹Zr-DFO-REGN3504⁸⁹ZrHCC8275.9:1144 h p.i. nih.gov
Site-Specific ⁸⁹Zr-DFO-DBCO-Trastuzumab⁸⁹ZrSKOV-3 (HER2+)~20:1 (vs. blood)96 h p.i. snmjournals.org

Research in Radiotheranostic Agent Development with this compound

Radiotheranostics involves the use of radionuclide pairs—one for diagnostic imaging and another for therapy—to create an integrated platform for personalized medicine. doaj.org The DFO-DBCO construct is well-suited for this application, offering a versatile platform for chelating both diagnostic and therapeutic radiometals.

Design Principles for Integrated Diagnostic and Therapeutic Radionuclide Conjugation

The development of DFO-DBCO-based radiotheranostic agents follows several key design principles:

Selection of a Radionuclide Pair: The chelator (DFO) must be able to stably bind both a diagnostic positron-emitter (like ⁸⁹Zr for PET imaging) and a therapeutic alpha- or beta-emitter (like Actinium-225 or Lutetium-177). The choice of radionuclide is critical and depends on the desired imaging modality and therapeutic effect. wuxiapptec.com

Modular Assembly: The bifunctional nature of DFO-DBCO allows for a modular approach. The DFO end is used for radiometal chelation, while the DBCO end serves as a universal conjugation handle for attaching the construct to any azide-modified targeting vector (e.g., antibodies, peptides, or small molecules). nih.gov

Preservation of Function: The conjugation chemistry must not interfere with the radionuclide chelation by DFO or the target-binding affinity of the vector molecule. Site-specific conjugation methods are often preferred over random conjugation to ensure a homogeneous product with preserved biological activity. snmjournals.org

Integrated System: The ultimate goal is to create a system where the diagnostic agent can be used to visualize tumor lesions, confirm target engagement, and perform dosimetry calculations to predict the efficacy and potential toxicity of the therapeutic agent. doaj.org This allows for patient stratification, identifying those most likely to benefit from the targeted radionuclide therapy. nih.gov

In Vitro and Non-Clinical Evaluation of DFO-DBCO Theranostic Constructs

Before any clinical application, DFO-DBCO-based theranostic agents undergo rigorous evaluation.

In Vitro Evaluation: This phase assesses the fundamental chemical and biological properties of the construct. Key experiments include radiolabeling efficiency tests to confirm high and stable incorporation of the radionuclide into the DFO chelator. nih.gov Stability assays are performed in various biological media (e.g., human serum) to ensure the radiometal does not leach from the chelator over time. Binding affinity studies, such as saturation binding assays, are conducted to confirm that the conjugation process does not impair the targeting vector's ability to bind to its target receptor. nih.gov Further in vitro experiments may involve exposing cancer cell lines to the therapeutic construct to assess its cytotoxic effects. nih.govmdpi.com

The table below summarizes the typical evaluation pipeline for a DFO-DBCO theranostic agent.

Evaluation StagePurposeKey Metrics
In Vitro Assess fundamental propertiesRadiochemical Purity, Molar Activity, Serum Stability, Immunoreactivity, Cell Binding Affinity nih.govnih.gov
Non-Clinical (In Vivo) Evaluate performance in a biological systemBiodistribution (%ID/g), Tumor-to-Background Ratios, Pharmacokinetics, Tumor Growth Inhibition snmjournals.orgnih.govnih.gov

Targeted Delivery Systems and Nanomedicine Research Applications of this compound

This compound (DFO-DBCO) has emerged as a critical component in the development of sophisticated targeted delivery systems and nanomedicine platforms. Its unique bifunctional nature, combining the potent iron-chelating properties of deferoxamine with the highly efficient and bioorthogonal reactivity of a dibenzocyclooctyne (DBCO) group, allows for precise conjugation to various nanocarriers. This facilitates the creation of advanced therapeutic and diagnostic agents with enhanced targeting capabilities and improved pharmacokinetic profiles.

Conjugation to Nanoparticles (e.g., Ultrasmall Silica (B1680970) Nanoparticles, Liposomes) and Advanced Delivery Vehicles

The DBCO moiety of DFO-DBCO is central to its application in nanomedicine, enabling its attachment to nanoparticles through a mechanism known as copper-free click chemistry. medchemexpress.comconju-probe.com This bioorthogonal reaction involves the strain-promoted alkyne-azide cycloaddition (SPAAC), where the strained alkyne of the DBCO group reacts specifically and efficiently with an azide group (-N₃) introduced onto the surface of a nanoparticle. uzh.chresearchgate.netnih.gov This method is highly favored in biomedical applications because it proceeds readily under mild, physiological conditions without the need for a cytotoxic copper catalyst. liposomes.org

This conjugation strategy is versatile and has been successfully applied to a variety of advanced delivery vehicles:

Liposomes: Liposomes can be formulated to include lipids that are functionalized with azide groups. DFO-DBCO can then be "clicked" onto the surface of these pre-formed vesicles. liposomes.orgencapsula.com This approach allows for precise control over the orientation and density of the DFO-DBCO molecules on the liposomal surface, creating stable and targeted drug delivery platforms. uzh.chencapsula.com The reaction chemistry is efficient for coupling various ligands, including antibodies and peptides, to the liposome (B1194612) surface. liposomes.org

Silica Nanoparticles: Similar to liposomes, silica nanoparticles can be surface-modified to present azide functionalities. These azide-functionalized silica particles serve as a robust scaffold for the covalent attachment of DFO-DBCO. The well-defined size and porous structure of silica nanoparticles make them a promising platform for developing multifunctional therapeutic and imaging agents.

Polymeric Nanoparticles: DFO has been successfully conjugated to polymeric nanocarriers, such as those made from poly(ethylene glycol)-poly(aspartic acid) (PEG-PAsp) block copolymers. nih.govresearchgate.net While these studies may not have used the DBCO-azide chemistry specifically, they establish the principle of attaching DFO to polymers to improve blood retention and tumor accumulation. nih.gov The use of DFO-DBCO would offer a more specific and controlled method for this type of conjugation.

The copper-free click chemistry approach provides a modular and reliable method for anchoring DFO-DBCO to a wide array of nanocarriers, forming the basis for targeted delivery systems.

Exploration of DFO-DBCO in Targeted Drug Delivery Concepts in Preclinical Models

The conjugation of DFO-DBCO to nanocarriers opens avenues for targeted drug delivery, which has been explored in various preclinical contexts. By incorporating targeting ligands onto the same nanoparticle, these DFO-DBCO-bearing systems can be directed to specific cell types or tissues, enhancing therapeutic efficacy while minimizing off-target effects.

A key strategy involves targeting receptors that are overexpressed on cancer cells. For instance, research has demonstrated the potential of conjugating DFO to nanocarriers that target the transferrin receptor 1 (TfR1), which is often upregulated in rapidly proliferating cancer cells due to their high iron demand. In preclinical models of pancreatic cancer, liposomes co-loaded with DFO and a HIF1α inhibitor were shown to improve accumulation in tumor tissues and facilitate efficient uptake by cancer cells. This targeted approach led to a synergistic antitumor effect.

Another concept is "pre-targeting," where a targeting molecule functionalized with a DBCO group is administered first, allowed to accumulate at the target site, and then followed by a second injection of an azide-modified drug carrier. nih.gov The DFO-DBCO molecule is well-suited for such strategies. For example, an anti-PD-L1 antibody modified with DBCO could first be used to target a tumor, followed by an azide-functionalized liposome carrying a therapeutic agent, allowing for a highly specific, localized reaction. nih.gov

Studies with DFO-conjugated polymeric nanoparticles in subcutaneous tumor models have shown significantly increased blood retention time and tumor accumulation compared to free DFO, resulting in superior tumor growth suppression. nih.govresearchgate.net These findings underscore the potential of DFO-nanocarrier systems in cancer therapy, a concept directly enabled by the stable conjugation chemistry offered by DFO-DBCO.

Investigation of Cellular Internalization Mechanisms and Intracellular Trafficking Pathways in vitro

Understanding how DFO-DBCO-functionalized nanoparticles enter and navigate within cells is crucial for optimizing their therapeutic effect. The primary mechanism for the cellular uptake of nanocarriers is endocytosis. nih.govnih.gov This process can be broadly categorized into several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govresearchgate.netdovepress.com

The specific pathway utilized by a nanoparticle is influenced by its physical and chemical properties, such as size, shape, and surface chemistry. dongguk.edu Researchers use various experimental techniques to elucidate these pathways, often employing chemical inhibitors that block specific endocytic routes. For example, chlorpromazine (B137089) is used to inhibit clathrin-mediated endocytosis, while nystatin (B1677061) can disrupt caveolae-mediated pathways. Observing a reduction in nanoparticle uptake in the presence of a specific inhibitor suggests the involvement of that pathway. nih.gov

In vitro studies have shown that DFO-conjugated nanoparticles are effectively taken up by cancer cells. For example, DFO-conjugated silver indium sulfide (B99878) nanoparticles were observed to be internalized by HepG2 liver cancer cells, accumulating in the cytosol and nucleus, ultimately leading to apoptosis. nih.gov The encapsulation of DFO within nanoparticles has been shown to enhance its uptake and ability to chelate iron within cultured macrophage and hepatoma cell lines.

The table below summarizes common methods used to investigate the internalization pathways of nanocarriers like those functionalized with DFO-DBCO.

Endocytic Pathway Common Chemical Inhibitor Mechanism of Action
Clathrin-Mediated EndocytosisChlorpromazinePrevents the assembly of clathrin coats at the plasma membrane.
Caveolae-Mediated EndocytosisNystatin, FilipinDisrupts cholesterol-rich lipid rafts, essential for caveolae formation.
MacropinocytosisCytochalasin D, AmilorideInhibits actin polymerization or blocks Na+/H+ exchange, both crucial for macropinosome formation.
General Energy-Dependent UptakeSodium AzideInhibits mitochondrial respiration, depleting cellular ATP required for active transport processes.

This table presents examples of inhibitors and their targeted pathways commonly used in cellular uptake studies.

By understanding these mechanisms, researchers can design DFO-DBCO nanocarriers that are not only targeted to specific cells but are also internalized efficiently to deliver their therapeutic payload to the desired intracellular location.

Receptor-Mediated Targeting Strategies Using DFO-DBCO Conjugates

Receptor-mediated targeting is a powerful strategy to enhance the delivery of DFO-DBCO conjugates to specific cells, particularly in cancer therapy. This approach involves functionalizing the nanocarrier with a ligand that binds to a receptor overexpressed on the surface of the target cells. This specific binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire nanoparticle conjugate.

The versatility of the DBCO click chemistry allows for the straightforward attachment of various targeting ligands alongside DFO-DBCO on the same nanoplatform. Examples of such strategies include:

Antibody-Based Targeting: Monoclonal antibodies (mAbs) or their fragments that recognize tumor-specific antigens are excellent targeting moieties. For example, an anti-HER2 antibody could be used to direct DFO-DBCO-liposomes to HER2-positive breast cancer cells. The concept of using DBCO-functionalized antibodies for pre-targeting strategies has been demonstrated with anti-PD-L1 antibodies, which could readily be adapted for DFO-DBCO delivery systems. nih.gov

Peptide and Small Molecule Targeting: Peptides and small molecules that bind to specific receptors can also be used. A well-known example is the use of ligands for the transferrin receptor (TfR1), which is highly expressed on many types of cancer cells. Attaching transferrin or a TfR1-binding peptide to a DFO-DBCO nanocarrier can significantly enhance its uptake by these malignant cells.

The table below outlines examples of receptor-mediated targeting strategies relevant to DFO-DBCO delivery systems.

Target Receptor Targeting Ligand Example Associated Disease/Cell Type Rationale for Targeting
Transferrin Receptor 1 (TfR1)Transferrin, Anti-TfR1 antibodyPancreatic cancer, various other cancersHigh iron requirement of rapidly proliferating cancer cells leads to TfR1 overexpression.
Programmed Death-Ligand 1 (PD-L1)Anti-PD-L1 antibody (e.g., Atezolizumab)Non-small cell lung cancer, other malignanciesOverexpressed on tumor cells as an immune evasion mechanism; allows for tumor-specific targeting. nih.gov
Human Epidermal Growth Factor Receptor 2 (HER2)Anti-HER2 antibody (e.g., Trastuzumab)HER2-positive breast and gastric cancersHER2 is a key driver of tumor growth in these cancers, and its overexpression provides a specific target.

This table provides illustrative examples of targeting strategies that can be employed with DFO-DBCO-functionalized nanocarriers.

These targeted strategies, enabled by the flexible conjugation chemistry of DFO-DBCO, are pivotal in advancing the development of precision nanomedicines for a variety of diseases.

Advanced Characterization and Analytical Techniques for Deferoxamine Dbco Conjugates

Spectroscopic Analysis (e.g., UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy)

Spectroscopic methods are fundamental in the initial characterization of DFO-DBCO and its conjugates.

UV-Vis Spectroscopy is a readily accessible technique used to confirm the presence of the dibenzocyclooctyne (DBCO) group and to determine the degree of labeling. rsc.org The DBCO moiety exhibits a characteristic absorbance peak around 309 nm. rsc.orgrsc.org By measuring the absorbance at this wavelength, along with the absorbance of the protein or other biomolecule at 280 nm, the ratio of DFO-DBCO to the biomolecule can be calculated. rsc.org For instance, in the synthesis of Herceptin-DBCO conjugates, UV-Vis spectroscopy was used to measure absorbances at 280 nm and 309 nm to determine the degree of DBCO labeling. rsc.org Similarly, the iron(III)-deferoxamine complex is known to absorb light at approximately 448 nm, which can be useful in confirming the chelating properties of DFO. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the DFO-DBCO molecule and its conjugates. 1H NMR and 2D NMR techniques like COSY, HMBC, and NOESY are instrumental in unambiguously determining the structure of synthesized DFO-DBCO isomers. colab.wsresearchgate.net In studies of DFO and its zirconium complex, 1H NMR spectra in methanol-d4 (B120146) showed distinct signals that, with the help of COSY and HSQC spectra, allowed for the assignment of resonances and confirmation of the molecular structure. researchgate.net While powerful, NMR is often more suitable for the analysis of the smaller DFO-DBCO molecule itself rather than large biomolecular conjugates due to the complexity and overlapping signals in the spectra of large molecules. acs.orggoogle.com

Technique Application for DFO-DBCO Conjugates Key Findings/Parameters Measured
UV-Vis Spectroscopy Confirmation of DBCO presence; Determination of Degree of Labeling (DOL)Absorbance peak of DBCO at ~309 nm; Absorbance of protein at 280 nm; Absorbance of Fe(III)-DFO complex at ~448 nm. rsc.orgrsc.orgresearchgate.net
NMR Spectroscopy Structural elucidation of DFO-DBCO; Confirmation of successful synthesis1H, COSY, HMBC, NOESY spectra for structural determination of isomers. colab.wsresearchgate.net

Mass Spectrometry Techniques (e.g., MALDI-TOF, ESI-TOF MS/MS) for Conjugate Characterization

Mass spectrometry is a powerful tool for determining the molecular weight of conjugates and confirming the number of DFO-DBCO molecules attached to a biomolecule.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is particularly useful for analyzing large biomolecules like antibody conjugates. It can resolve individual n-mers of polymers and can be used to confirm the completion of conjugation reactions. sigmaaldrich.com For example, MALDI-TOF analysis of Herceptin-TAT conjugates showed multiple peaks with spacing corresponding to the attachment of both DBCO and TAT peptides, allowing for the cross-validation of the degree of labeling determined by UV-Vis spectroscopy. rsc.org In another study, MALDI-TOF was used to characterize DFO-scAb conjugates, confirming their identity before radiolabeling. researchgate.net

Electrospray Ionization-Time of Flight (ESI-TOF) MS/MS is another critical technique, especially for providing detailed structural information through fragmentation analysis. ESI-TOF MS/MS analyses have been used to show that site-specific conjugation of DFO-DBCO to an antibody results in a more homogenous product with a predominant species having a specific number of chelators, compared to stochastic conjugation methods which yield a broader range of products. snmjournals.org For instance, ESI-TOF MS/MS analysis of site-specifically labeled trastuzumab with DFO-DBCO showed a main product with four chelators per antibody. snmjournals.org ESI-MS has also been used to confirm the successful synthesis of DFO-DBCO, with the found mass matching the calculated mass. nih.gov

Technique Application for DFO-DBCO Conjugates Key Findings/Parameters Measured
MALDI-TOF MS Determination of molecular weight of large conjugates; Confirmation of conjugation and degree of labeling.Resolves individual polymer n-mers; Confirms presence of DFO-DBCO on biomolecules like antibodies. rsc.orgsigmaaldrich.comresearchgate.net
ESI-TOF MS/MS Characterization of conjugate homogeneity; Structural confirmation.Determines the number of chelators per antibody; Provides fragmentation patterns for structural elucidation. snmjournals.orgnih.govresearchgate.net

Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Size Exclusion Chromatography (SEC))

Chromatographic techniques are essential for the purification and analysis of DFO-DBCO conjugates, separating them based on size, charge, or hydrophobicity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purification and analysis. Reverse-phase HPLC can be used to purify synthesized DFO-DBCO and to analyze the purity of the final conjugates. nih.govthno.org For example, an HPLC-based method has been developed to quantify deferoxamine (B1203445) and its metabolites in plasma. nih.gov Furthermore, HPLC is used to assess the chemical and radiochemical purity of radiolabeled DFO-DBCO conjugates. google.com

Size Exclusion Chromatography (SEC) , also known as gel filtration chromatography, separates molecules based on their size. It is a crucial method for purifying conjugates from unreacted DFO-DBCO and other small molecules. nih.gov SEC is also used to analyze the size and homogeneity of the final conjugate, with the ability to resolve a wide range of size variants from small fragments to large aggregates. researchgate.netchromatographyonline.com For instance, SEC has been used to purify antibody-DBCO conjugates and to confirm the absence of unconjugated DBCO-DFO in the final product. nih.gov

Method Application for DFO-DBCO Conjugates Key Findings/Parameters Measured
HPLC Purification of DFO-DBCO; Analysis of conjugate purity; Quantification of DFO.Separation based on hydrophobicity; Assessment of chemical and radiochemical purity. thno.orgnih.govnih.gov
SEC Purification of conjugates; Analysis of size homogeneity and aggregation.Separation based on molecular size; Removal of unconjugated small molecules. nih.govresearchgate.netchromatographyonline.com

Gel Electrophoresis and Autoradiography (e.g., SDS-PAGE, Radio-iTLC) for Conjugate Homogeneity and Purity

Gel electrophoresis and autoradiography techniques are vital for assessing the homogeneity, purity, and, in the case of radiolabeled conjugates, the radiochemical purity.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to assess the molecular weight and purity of protein conjugates. Under reducing conditions, which separate the heavy and light chains of antibodies, SDS-PAGE analysis can confirm that conjugation has occurred and can provide an indication of the degree of labeling. rsc.org For example, SDS-PAGE analysis of a site-specifically labeled antibody with DBCO showed that the modification occurred only on the heavy chains, confirming the site-specificity of the reaction. snmjournals.org

Radio-Instant Thin-Layer Chromatography (Radio-iTLC) is a simple and rapid method for determining the radiochemical purity of radiolabeled conjugates. rsc.org This technique separates the radiolabeled conjugate from free radiometal. For instance, the radiochemical purity of [⁸⁹Zr]Zr-DFO-Her-TAT conjugates was found to be greater than 99% as determined by radio-iTLC. rsc.orgresearchgate.net Radio-iTLC is also used in stability studies to assess the integrity of the radiolabeled conjugate over time. rsc.org

Technique Application for DFO-DBCO Conjugates Key Findings/Parameters Measured
SDS-PAGE Assessment of conjugate molecular weight and purity; Confirmation of site-specific conjugation.Separation of protein chains; Visualization of increased molecular weight upon conjugation. rsc.orgresearchgate.netsnmjournals.org
Radio-iTLC Determination of radiochemical purity; Assessment of radiolabeling efficiency.Separation of radiolabeled conjugate from free radiometal; Quantification of radiochemical purity. rsc.orgresearchgate.net

In Vitro Stability Assessment of DFO-DBCO Conjugates in Biological Media (e.g., Serum Stability)

Assessing the stability of DFO-DBCO conjugates in biological media is crucial to predict their in vivo behavior.

Serum Stability studies are typically performed by incubating the conjugate in human or animal serum at 37°C for a defined period. rsc.orgaacrjournals.org The integrity of the conjugate is then analyzed at various time points using techniques like radio-iTLC or HPLC. rsc.orgacs.org For example, [⁸⁹Zr]Zr-DFO-Her-TAT conjugates exhibited high stability (>98%) in both mouse and human serum over 7 days. rsc.orgresearchgate.netresearchgate.net Similarly, other studies have shown that DFO conjugates can remain highly stable in human serum for several days. acs.orgresearchgate.net These studies are critical for ensuring that the conjugate remains intact in the bloodstream long enough to reach its target.

Assay Methodology Key Findings/Parameters Measured
Serum Stability Incubation of the conjugate in human or animal serum at 37°C.Percentage of intact conjugate over time, measured by radio-iTLC or HPLC. rsc.orgaacrjournals.orgacs.org

Future Directions and Emerging Research Avenues for Deferoxamine Dbco

Expansion to Novel Bioorthogonal Chemistries and Orthogonal Labeling Strategies

While the reaction between dibenzocyclooctyne (DBCO) and an azide (B81097) has been the workhorse for conjugating DFO, research is expanding towards alternative bioorthogonal chemistries to overcome certain limitations and to enable more complex, multi-component labeling. The goal is to develop mutually orthogonal reactions that can be performed simultaneously in the same biological system without interfering with one another. This allows for the precise assembly of multifaceted agents with distinct functionalities, such as a targeting moiety, a radiolabel, and a therapeutic payload, all on a single scaffold.

One promising alternative is the 2-cyanobenzothiazole (CBT)/1,2-aminothiol cycloaddition. Researchers have developed bifunctional DFO chelators, such as DFO-Cys and DFO-CBT, that utilize this reaction for labeling biomolecules with zirconium-89. rsc.org This chemistry offers rapid and efficient bioconjugation, resulting in metabolically stable products, and is particularly suited for the two-step labeling of sensitive biomolecules. rsc.org

Other emerging bioorthogonal reactions that could be adapted for DFO conjugation include:

Inverse-electron-demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is exceptionally fast and offers an alternative pairing to the DBCO-azide system.

Arylboronic Acid Chemistry: The condensation reaction between ortho-boronic acid-substituted benzaldehydes and molecules with a 1,2-aminothiol group (like cysteine) forms a stable thiazolidine (B150603) adduct, offering another rapid and reversible labeling strategy at neutral pH. nih.gov

Semicarbazone Ligation: The reaction between semicarbazides and ortho-boronic acid-substituted arylboronic acids to form a stable diazaborine (B1195285) product is another fast and fluorogenic option for bioconjugation. nih.gov

These alternative and orthogonal chemistries pave the way for creating more intricate and precisely controlled molecular imaging and therapeutic agents built upon the DFO chelation platform.

Table 1: Comparison of Bioorthogonal Chemistries for Deferoxamine (B1203445) Conjugation
Reaction TypeReactive PartnersKey AdvantagesPotential for Orthogonal Labeling
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)DBCO + AzideWell-established, stable, bio-inertStandard baseline; can be paired with other non-alkyne/azide chemistries
2-Cyanobenzothiazole Cycloaddition2-Cyanobenzothiazole (CBT) + 1,2-AminothiolRapid, efficient, produces metabolically stable products rsc.orgYes, orthogonal to SPAAC and IEDDA
Inverse-electron-demand Diels-Alder (IEDDA)Tetrazine + Trans-cyclooctene (TCO)Extremely fast reaction kineticsYes, orthogonal to SPAAC

Development of Next-Generation DFO-DBCO Conjugates for Enhanced Theranostic Applications

The evolution of DFO-DBCO conjugates is rapidly advancing toward "theranostic" agents, which combine diagnostic imaging and targeted therapy within a single molecule. A key area of development is the improvement of the DFO chelator itself. While DFO is the gold standard for chelating Zirconium-89 (⁸⁹Zr), its hexadentate nature is suboptimal for the coordination sphere of Zr(IV), leading to potential in vivo instability and release of the radioisotope. usask.ca

To address this, researchers are designing and synthesizing novel DFO derivatives with higher denticity. For example, the dodecadentate chelator DFO2 and its successor DFO2p are comprised of two DFO strands connected by a linker. acs.org These next-generation chelators can better saturate the coordination sphere of ⁸⁹Zr, leading to significantly more stable radiometal complexes. usask.caacs.org This enhanced stability is crucial for reducing off-target radiation exposure and improving imaging accuracy. Furthermore, the higher denticity of these new chelators may allow for the stable chelation of therapeutic radiometals with larger ionic radii, such as Actinium-225 and Thorium-227, opening up new possibilities for targeted alpha therapy. usask.ca

Another avenue of innovation lies in the nanoformulation of DFO-DBCO conjugates. By incorporating DFO-DBCO into nanocarriers, such as nanoparticles or polymersomes, researchers can create sophisticated drug delivery systems. nih.gov These nanoformulations can be engineered to carry multiple payloads, such as a diagnostic radionuclide chelated by DFO and a separate chemotherapeutic drug, enabling simultaneous imaging and treatment. nih.gov This approach allows for real-time monitoring of drug distribution and therapeutic response, embodying the core principle of personalized medicine.

Integration with Artificial Intelligence and Computational Design in Radiopharmaceutical Development

The development of novel radiopharmaceuticals is a time-consuming and expensive process. Artificial intelligence (AI) and in silico computational modeling are emerging as transformative tools to accelerate and rationalize this pipeline. nih.govnih.gov These computational approaches can predict crucial properties of potential drug candidates, including their target binding affinity, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity, thereby reducing the reliance on costly and lengthy experimental studies. nih.gov

In the context of DFO-DBCO, computational methods are already being applied to design better chelators. Density Functional Theory (DFT) modeling, for instance, has been used to study the structural conformations and binding energies of Zr(IV) complexes with DFO and next-generation derivatives like DFO2 and DFO2p. acs.org These simulations provide fundamental insights into why higher-denticity chelators form more stable complexes, guiding the rational design of even better chelators in the future. acs.org

Exploration in Emerging Disease Models and Biological Targets (e.g., Fibrosis Imaging, Immuno-Oncology)

The versatility of the DFO-DBCO platform allows for its application in a growing number of disease areas beyond traditional oncology. Two particularly promising frontiers are fibrosis imaging and immuno-oncology.

Fibrosis Imaging: Fibrosis, the excessive scarring of tissue, is a hallmark of many chronic diseases. A key player in this process is the fibroblast activation protein (FAP), which is highly expressed on the surface of activated fibroblasts in areas of active fibrosis and in the stroma of many epithelial tumors. nih.gov This makes FAP an excellent target for both imaging and therapy. Developing DFO-DBCO conjugates that target FAP could lead to novel PET imaging agents for the non-invasive diagnosis, staging, and monitoring of fibrotic diseases of the lung, liver, and heart.

Immuno-Oncology: The field of immuno-oncology aims to harness the body's own immune system to fight cancer. DFO-DBCO is being integrated into nanomedicine platforms designed to modulate the tumor microenvironment and enhance anti-tumor immunity. nih.gov For example, DFO-DBCO can be attached to nanocarriers that deliver immunostimulatory agents specifically to tumor-infiltrating immune cells. The chelated radionuclide allows for PET imaging to track the biodistribution of these nanocarriers and confirm their delivery to the target site, providing critical feedback for therapy optimization. nih.gov By combining targeted delivery with non-invasive imaging, DFO-DBCO is becoming an enabling tool for advancing the next generation of cancer immunotherapies.

Table 2: Emerging Applications and Targets for Deferoxamine-DBCO Conjugates
Emerging FieldKey Biological TargetPotential ApplicationRationale
Fibrosis ImagingFibroblast Activation Protein (FAP)Non-invasive PET imaging of active fibrosis in various organsFAP is highly overexpressed in areas of active fibrosis and tumor stroma, providing a specific target. nih.gov
Immuno-OncologyTumor-Infiltrating Immune Cells (e.g., Myeloid cells)PET imaging to track the delivery of nanomedicine-based immunotherapiesAllows for confirmation of target engagement and optimization of immunotherapy strategies. nih.gov
Infection ImagingBacterial Siderophore TransportersSpecific PET imaging of bacterial infectionsRadiolabeled DFO can be taken up by bacteria via their iron acquisition systems, distinguishing infection from sterile inflammation. nih.govresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.